molecular formula C10H13Cl B13833436 Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- CAS No. 4395-79-3

Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-

Cat. No.: B13833436
CAS No.: 4395-79-3
M. Wt: 168.66 g/mol
InChI Key: JVIGKRUGGYKFSL-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-4-propan-2-ylbenzene, also known as 2-chloro-4-isopropyltoluene, is an organic compound with the molecular formula C10H13Cl. It is a chlorinated derivative of toluene and is characterized by the presence of a chlorine atom, a methyl group, and an isopropyl group attached to a benzene ring. This compound is used in various chemical processes and has applications in different fields, including industrial and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-isopropyltoluene (p-cymene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-1-methyl-4-propan-2-ylbenzene may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 4-isopropylbenzyl alcohol.

    Oxidation: 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.

    Reduction: 4-isopropyltoluene.

Scientific Research Applications

2-chloro-1-methyl-4-propan-2-ylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-4-propan-2-ylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications. The compound’s structure allows it to participate in various chemical and biological processes, making it a versatile compound for research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-methyl-4-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chlorine atom, a methyl group, and an isopropyl group on the benzene ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

4395-79-3

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

2-chloro-1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3

InChI Key

JVIGKRUGGYKFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)Cl

Origin of Product

United States

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